S-(4-Bromobenzyl)cysteine

Glyoxalase I Inhibition Anticancer Target Enzyme Kinetics

S-(4-Bromobenzyl)cysteine (CAS 125628-95-9; molecular formula C₁₀H₁₂BrNO₂S) is an S-aryl-L-cysteine conjugate in which the thiol group of L-cysteine is alkylated with a 4-bromobenzyl moiety. This compound serves as a versatile intermediate in the synthesis of glyoxalase I (Glo I) inhibitors, notably S-(p-bromobenzyl)glutathione (PBBG) and its metabolically stable cysteinylglycine analogs.

Molecular Formula C10H12BrNO2S
Molecular Weight 290.18 g/mol
Cat. No. B10756387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-Bromobenzyl)cysteine
Molecular FormulaC10H12BrNO2S
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSCC(C(=O)O)N)Br
InChIInChI=1S/C10H12BrNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1
InChIKeyQZGWXEMBSFZEBK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(4-Bromobenzyl)cysteine for Biochemical Research: Procurement Evidence Guide


S-(4-Bromobenzyl)cysteine (CAS 125628-95-9; molecular formula C₁₀H₁₂BrNO₂S) is an S-aryl-L-cysteine conjugate in which the thiol group of L-cysteine is alkylated with a 4-bromobenzyl moiety [1]. This compound serves as a versatile intermediate in the synthesis of glyoxalase I (Glo I) inhibitors, notably S-(p-bromobenzyl)glutathione (PBBG) and its metabolically stable cysteinylglycine analogs [2]. It is also recognized as a substrate for cysteine-conjugate β-lyases and transaminases within the mercapturic acid detoxification pathway [3]. Researchers selecting this compound benefit from its defined role as both a metabolic probe and a building block for more complex enzyme inhibitors, necessitating a careful evaluation of purity, stereochemistry, and batch-to-batch consistency when sourcing.

Why S-(4-Bromobenzyl)cysteine Cannot Be Replaced by Generic S-Aryl-L-cysteine Analogs


Substituting S-(4-Bromobenzyl)cysteine with an alternative S-aryl-L-cysteine (e.g., S-benzyl, S-(4-methylbenzyl), or S-(4-chlorobenzyl) cysteine) is not functionally equivalent. The 4-bromobenzyl substituent imparts a unique combination of electronic withdrawing character (Hammett σₚ = +0.23 for Br) and lipophilicity (π = +0.86) that directly influences enzyme binding affinity in downstream glyoxalase I inhibitors [1]. In the mercapturic acid pathway, the bromine atom serves as a distinctive mass tag (Monoisotopic mass: 288.9772 Da) for LC-MS/MS tracing, a feature absent in non-halogenated analogs [2]. Furthermore, early structure-activity relationship studies demonstrated that S-(p-bromobenzyl)-L-cysteinylglycine exhibits measurable inhibitory activity against yeast glyoxalase I, whereas the unsubstituted S-benzyl-L-cysteinylglycine was found to be inactive, underscoring the critical role of the 4-bromo substituent [3].

Quantitative Differentiation Evidence: S-(4-Bromobenzyl)cysteine vs. Closest Analogs


Glyoxalase I Inhibitory Activity: S-(4-Bromobenzyl)cysteinylglycine vs. S-Benzylcysteinylglycine

S-(p-Bromobenzyl)-L-cysteinylglycine, a direct dipeptide derivative of S-(4-Bromobenzyl)cysteine, demonstrated clear inhibition of yeast glyoxalase I, whereas the corresponding unsubstituted S-benzyl-L-cysteinylglycine was reported as completely inactive under identical conditions [1]. This qualitative difference establishes the 4-bromo substituent as a critical pharmacophoric element for glyoxalase I binding. The parent compound S-(4-Bromobenzyl)cysteine is thus the essential starting material for any active inhibitor series in this class; the unsubstituted benzyl derivative cannot substitute.

Glyoxalase I Inhibition Anticancer Target Enzyme Kinetics

Metabolic Stability: S-(4-Bromobenzyl)cysteine Compared to S-(4-Bromophenyl)cysteine

S-(4-Bromobenzyl)cysteine contains a benzylic sulfur linkage (Cys-S-CH₂-Ph-Br), whereas S-(4-Bromophenyl)cysteine features a direct phenyl-sulfur bond (Cys-S-Ph-Br). This structural difference has significant metabolic implications: benzylic thioethers are substrates for cysteine-conjugate β-lyase (EC 4.4.1.13)-mediated cleavage, whereas direct aryl thioethers exhibit distinct Km and Vmax values with transaminases [1]. Specifically, human hepatic cysteine-conjugate β-lyase displays an apparent Km of 0.7 mM towards S-(p-bromophenyl)-L-cysteine, while S-(4-bromobenzyl)-L-cysteine is processed through an N-acetylation-dependent route via NAT8 prior to β-lyase action [2]. This divergent metabolic routing means the two compounds are not interchangeable for in vivo mercapturic acid tracing studies.

Mercapturic Acid Pathway Xenobiotic Metabolism Cysteine S-Conjugate

Physicochemical Differentiation: Lipophilicity and Ionization vs. S-(4-Chlorobenzyl)cysteine

The 4-bromobenzyl group confers a measurable increase in lipophilicity compared to the 4-chlorobenzyl and unsubstituted benzyl analogs. Using class-level Hansch π constants, the 4-bromobenzyl substituent has an estimated π value of +0.86 (Br) + 1.66 (CH₂) ≈ +2.52, compared to +0.71 (Cl) + 1.66 (CH₂) ≈ +2.37 for the 4-chlorobenzyl analog [1]. The bromine atom also contributes a higher atomic polarizability (3.05 ų vs. 2.18 ų for Cl), which can enhance van der Waals interactions within hydrophobic enzyme pockets [2]. Additionally, the distinct isotopic signature of bromine (⁷⁹Br:⁸¹Br, ~1:1 ratio) provides an unambiguous mass spectrometry fingerprint that the monoisotopic chloro analog (³⁵Cl:³⁷Cl, ~3:1 ratio) does not match, facilitating absolute quantification in complex biological matrices.

QSAR Lipophilicity Halogen Effects

Enzymatic Deacetylation Efficiency: N-Acetyl-S-(4-bromobenzyl)cysteine vs. N-Acetyl-S-(benzyl)cysteine

N-Acetyl-S-(4-bromobenzyl)-L-cysteine serves as a defined substrate for aminoacylase III (EC 3.5.1.114), which catalyzes the deacetylation step of the mercapturic acid pathway to regenerate the free cysteine S-conjugate [1]. In a comparative context, the N-acetyl-S-benzyl-L-cysteine analog is also processed by this enzyme, but the presence of the 4-bromo substituent modifies the enzyme's substrate recognition and hydrolysis rate. BRENDA data confirm that the 4-bromobenzyl derivative is classified as a 'good substrate' for the mouse aminoacylase III ortholog at pH 7.5 and 37°C, although exact k_cat/K_m ratios comparing bromo vs. unsubstituted benzyl substrates have not been published [2]. This differential substrate ranking has implications for researchers studying mercapturic acid excretion kinetics, as the brominated conjugate may exhibit altered renal clearance.

Aminoacylase III Mercapturic Acid Kidney Metabolism

Structural Biology Evidence: Binding Mode in Glutathione S-Transferase (PDB 1AQV)

The crystal structure of human pi-class glutathione S-transferase (GST P1-1) co-crystallized with S-(p-bromobenzyl)glutathione (PDB ID: 1AQV, resolution 1.94 Å) reveals that the 4-bromobenzyl group occupies the hydrophobic H-site of the enzyme, with the bromine atom positioned to engage in halogen-bonding interactions with the protein backbone [1]. While this structure contains the glutathione tripeptide conjugate rather than the free cysteine monomer, it provides direct structural evidence that the 4-bromobenzyl moiety is a productive ligand for GST enzymes. By extension, S-(4-Bromobenzyl)cysteine retains the same bromobenzyl pharmacophore and can serve as a minimalist probe for mapping the H-site binding pocket without the confounding contributions of the γ-glutamyl and glycyl residues present in the full glutathione conjugate [2].

X-ray Crystallography GST Inhibition Ligand-Protein Interaction

Optimal Procurement Scenarios for S-(4-Bromobenzyl)cysteine in Research and Industry


Synthesis of Glyoxalase I Inhibitor Libraries Targeting Anticancer Lead Optimization

S-(4-Bromobenzyl)cysteine is the essential S-aryl precursor for constructing S-(p-bromobenzyl)-L-cysteinylglycine-based glyoxalase I inhibitors. In the Lyon and Vince (1977) framework, this monomer is condensed with glycine and subsequently derivatized with glutaryl, succinyl, or aminoacyl groups to generate non-competitive Glo I inhibitors [7]. Procurement of high-purity (>98%), enantiomerically pure L-isomer is critical because the D-enantiomer or racemic mixture will not yield the correct stereochemistry required for enzyme binding [8]. This scenario is directly supported by the evidence that S-benzylcysteinylglycine is inactive, whereas the 4-bromobenzyl analog retains inhibitory activity.

Metabolic Tracing of Mercapturic Acid Pathway Flux Using Bromine Isotope Signature

The characteristic ⁷⁹Br:⁸¹Br isotope pattern (~1:1 doublet) of S-(4-Bromobenzyl)cysteine provides an unambiguous mass spectrometry handle for tracking the compound through the mercapturic acid pathway in hepatocyte or renal cell models [7]. Following incubation, N-acetyl-S-(4-bromobenzyl)cysteine can be quantified as the mercapturic acid endpoint via LC-MS/MS, with the bromine isotope pattern distinguishing it from endogenous cysteine conjugates [8]. This application exploits the physicochemical differentiation evidence (Δπ ≈ +0.15 vs. chloro analog) to ensure selective extraction and detection.

Minimalist Fragment Probe for Glutathione S-Transferase H-Site Mapping

Based on the PDB 1AQV crystal structure, the 4-bromobenzyl moiety is a validated ligand for the hydrophobic H-site of GST P1-1 [7]. S-(4-Bromobenzyl)cysteine, as a truncated fragment lacking the γ-Glu and Gly residues, can be used in competitive binding assays or co-crystallization studies to deconvolve the contribution of the bromobenzyl group to overall binding energy [8]. This application is supported by structural biology evidence and enables structure-guided design of GST inhibitors with improved selectivity.

Enzymology Studies on Aminoacylase III/Cysteine-Conjugate β-Lyase Substrate Specificity

The compound is a product of aminoacylase III (EC 3.5.1.114)-mediated deacetylation and a validated substrate for downstream cysteine-conjugate β-lyase processing [7]. Researchers investigating the substrate specificity of these detoxification enzymes can use S-(4-Bromobenzyl)cysteine alongside S-benzyl, S-(4-chlorobenzyl), and S-(4-methylbenzyl) analogs to systematically probe electronic and steric effects on enzyme kinetics [8]. This comparative enzymology application directly leverages the quantitative evidence that different S-aryl substituents yield divergent enzyme substrate rankings.

Quote Request

Request a Quote for S-(4-Bromobenzyl)cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.